2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid
CAS No.:
Cat. No.: VC15803401
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO5 |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.2]octan-1-yl]acetic acid |
| Standard InChI | InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-13-4-6-14(7-5-13,19-9-13)8-10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | HBZUYWIIGUXRMA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 2-oxabicyclo[2.2.2]octane scaffold, a bridged bicyclic system containing one oxygen atom within the ring framework. At position 4 of the bicyclo[2.2.2]octane ring, a Boc-protected amino group (-NHBoc) is attached, while position 1 is functionalized with an acetic acid moiety (-CH2COOH). This arrangement confers unique stereoelectronic properties, influencing solubility, stability, and reactivity .
Table 1: Key Chemical Identifiers
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid |
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 g/mol |
| CAS Registry Number | Not yet assigned |
| Synonyms | None widely recognized |
Stereochemical Considerations
The bicyclo[2.2.2]octane framework imposes significant steric constraints, limiting conformational flexibility. Computational models suggest that the Boc group adopts an equatorial orientation to minimize steric clashes with the bridgehead hydrogen atoms . The acetic acid side chain likely participates in hydrogen bonding, enhancing solubility in polar solvents .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of this compound is documented, analogous methodologies from patent literature provide a plausible pathway. A representative approach involves:
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Boc Protection of a Bicyclic Amine:
Reaction of 4-amino-2-oxabicyclo[2.2.2]octane with di-tert-butyl dicarbonate [(Boc)2O] in dichloromethane (DCM) and triethylamine (TEA) to install the Boc group . -
Functionalization with Acetic Acid:
Alkylation or coupling reactions to introduce the acetic acid moiety at position 1. Palladium-catalyzed cross-coupling or nucleophilic substitution may be employed, as seen in related boronate ester syntheses .
Table 2: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| 1 | (Boc)2O, DCM, TEA, 25°C, 12 h | 85–90% |
| 2 | Bromoacetic acid, Pd(dppf)Cl2, 80°C | 60–70% |
Purification and Scalability
Chromatography-free purification methods, such as recrystallization from petroleum ether or ethyl acetate, are preferred for industrial-scale production . The patent CN111171065A highlights the utility of 2-methyltetrahydrofuran as a solvent for improving yield and reducing side products in analogous syntheses .
Physicochemical Properties
Solubility and Stability
The Boc group enhances lipid solubility, while the carboxylic acid moiety promotes water solubility at physiological pH. Predicted logP values (∼1.8) suggest moderate hydrophobicity, ideal for drug delivery applications . Stability studies on related compounds indicate decomposition above 150°C, necessitating storage at −20°C under inert atmospheres .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ∼1700 cm⁻¹ (C=O stretch, Boc group) and ∼3200 cm⁻¹ (O-H stretch, carboxylic acid) .
-
NMR: Expected singlet for tert-butyl protons (δ 1.4 ppm) and multiplet signals for the bicyclic ring protons (δ 3.0–4.5 ppm) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The Boc group serves as a temporary protecting group in peptide synthesis, enabling selective deprotection under mild acidic conditions. This compound could act as a precursor for neurologically active agents targeting GABA receptors, given the structural similarity to bicyclic amino acid derivatives .
Material Science
The rigid bicyclic framework may enhance the thermal stability of polymers or coordination complexes. Research into boron-containing analogs (e.g., boronate esters) demonstrates utility in Suzuki-Miyaura cross-coupling reactions, suggesting potential catalytic applications .
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